molecular formula C10H13NO B3283138 3-(Pyrrolidin-3-yl)phenol CAS No. 762179-28-2

3-(Pyrrolidin-3-yl)phenol

Cat. No.: B3283138
CAS No.: 762179-28-2
M. Wt: 163.22 g/mol
InChI Key: BSVULIRVFCFZPE-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)phenol is an organic compound that features a phenol group attached to a pyrrolidine ring. This compound is of interest due to its unique structure, which combines the reactivity of the phenol group with the biological activity of the pyrrolidine ring. The phenol group is known for its antioxidant properties, while the pyrrolidine ring is a common scaffold in medicinal chemistry, often used to enhance the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method is the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine. This reaction can be carried out under reflux conditions with a suitable solvent like ethanol or methanol.

Another approach involves the use of a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for the regio- and stereoselective formation of the pyrrolidine ring, which can then be functionalized to introduce the phenol group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclization and functionalization steps. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)phenol undergoes a variety of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.

    Substitution: Both the phenol and pyrrolidine groups can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for the reduction of the pyrrolidine ring.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Halogenated or alkylated phenol and pyrrolidine derivatives.

Scientific Research Applications

3-(Pyrrolidin-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders and as a scaffold for drug development.

    Industry: Used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The pyrrolidine ring can interact with neurotransmitter receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

3-(Pyrrolidin-3-yl)phenol can be compared to other similar compounds, such as:

    Pyrrolidine: A simple pyrrolidine ring without the phenol group, used as a building block in organic synthesis.

    Phenol: A simple phenol group without the pyrrolidine ring, known for its antiseptic and antioxidant properties.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of the phenol and pyrrolidine groups, which confer both antioxidant and pharmacokinetic properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-pyrrolidin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)9-4-5-11-7-9/h1-3,6,9,11-12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVULIRVFCFZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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